Tert-butyl 5-nitrofuran-2-carboxylate
CAS No.:
Cat. No.: VC13436256
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO5 |
|---|---|
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | tert-butyl 5-nitrofuran-2-carboxylate |
| Standard InChI | InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |
| Standard InChI Key | WNMYFKYXNKXPFH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Tert-butyl 5-nitrofuran-2-carboxylate belongs to the furan family, a class of oxygen-containing heterocycles. Its molecular formula is C₉H₁₁NO₅, with a molar mass of 213.19 g/mol. The IUPAC name is tert-butyl 5-nitrofuran-2-carboxylate, and its structure (Figure 1) features a nitro group at the 5-position and a bulky tert-butyl ester at the 2-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | tert-butyl 5-nitrofuran-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)N+[O-] |
| InChI Key | WNMYFKYXNKXPFH-UHFFFAOYSA-N |
| PubChem CID | 63896456 |
The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the nitro group contributes to electrophilicity, a trait linked to bioreductive activation in nitroaromatic therapeutics .
Synthesis and Manufacturing
Analytical Characterization
Post-synthesis, the compound is characterized using:
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NMR Spectroscopy: To confirm substituent positions and purity.
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Mass Spectrometry: For molecular weight validation.
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HPLC: To assess chromatographic purity.
Research Applications and Biological Relevance
Role as a Synthetic Intermediate
Tert-butyl 5-nitrofuran-2-carboxylate serves as a precursor for:
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Antiparasitic Agents: Nitrofurans like nifurtimox show efficacy against Trypanosoma brucei (EC₅₀: ~2.4 nM in optimized analogs) .
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Antibacterial Compounds: Nitroheterocycles often target anaerobic pathogens via nitroreductase activation.
Table 2: Comparative Bioactivity of Nitrofuran Derivatives
| Compound | EC₅₀ (nM) | Target Organism | Selectivity Index (HeLa) |
|---|---|---|---|
| Nifurtimox | 7,800 | T. brucei | ~10 |
| Analog 22s | 2.4 | T. brucei | >8,000 |
| Tert-butyl 5-nitrofuran-2-carboxylate | N/A | N/A | N/A |
Note: Direct activity data for tert-butyl 5-nitrofuran-2-carboxylate are unavailable, but structural analogs highlight the nitrofuran scaffold’s potential .
Structure-Activity Relationships (SAR)
Key SAR insights from nitrofuran research include:
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Nitro Group Essentiality: Removal abolishes trypanocidal activity .
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Ester vs. Amide: Methyl or tert-butyl esters enhance potency compared to carboxamides (e.g., EC₅₀ shifts from 2.4 nM to >1,000 nM upon amidation) .
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Substituent Effects: meta-Trifluoromethyl groups on aryl rings improve potency and selectivity .
Future Directions
Synthetic Chemistry
Further work could optimize:
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Green Synthesis: Catalytic nitration methods to reduce waste.
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Prodrug Design: Ester hydrolysis to carboxylic acids for enhanced bioavailability.
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